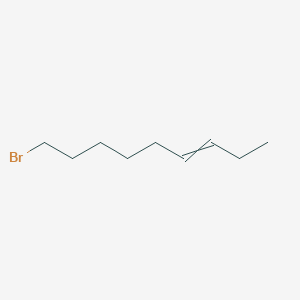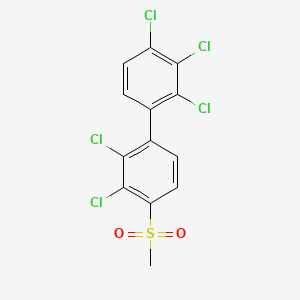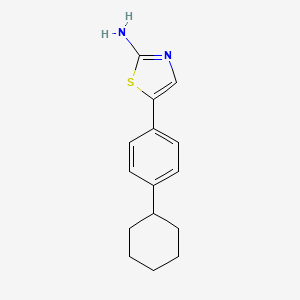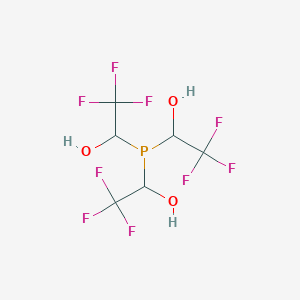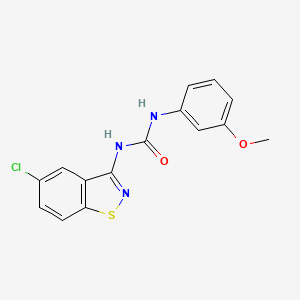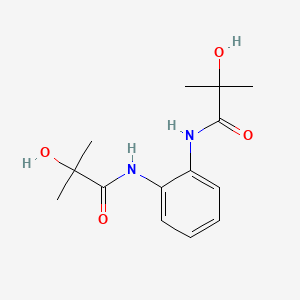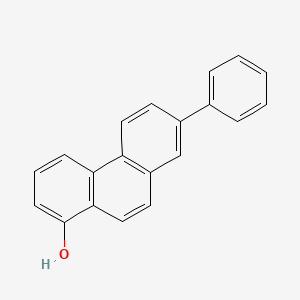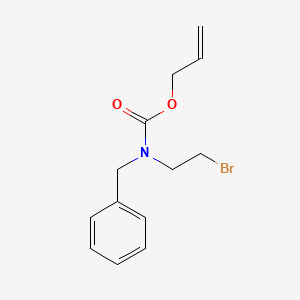
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate is an organic compound with the molecular formula C12H15BrNO2 It is a derivative of carbamic acid, featuring a benzyl group and a 2-bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate typically involves the reaction of benzyl carbamate with 2-bromoethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
Benzyl carbamate+2-bromoethylamine→Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and corresponding nucleophiles.
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and alcohols.
Scientific Research Applications
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activities. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 2-bromoethyl group.
2-Bromoethylamine: A precursor in the synthesis of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate with distinct chemical properties.
N-Cbz-2-bromoethylamine: A protected form of 2-bromoethylamine used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both the benzyl and 2-bromoethyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
111923-03-6 |
|---|---|
Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
prop-2-enyl N-benzyl-N-(2-bromoethyl)carbamate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-10-17-13(16)15(9-8-14)11-12-6-4-3-5-7-12/h2-7H,1,8-11H2 |
InChI Key |
VFTZELREBRRMQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N(CCBr)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
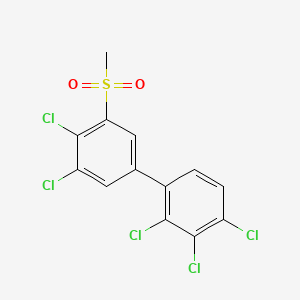
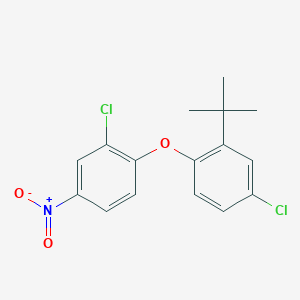
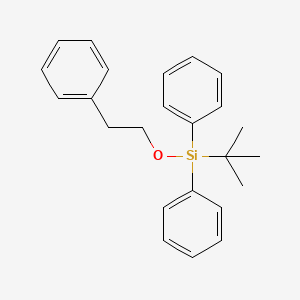
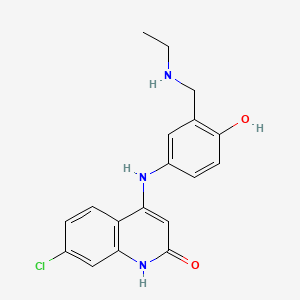
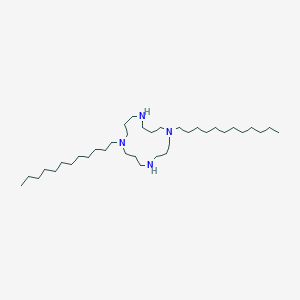
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
